molecular formula C18H18BrNO B1293279 4-Bromo-4'-pyrrolidinomethyl benzophenone CAS No. 898776-29-9

4-Bromo-4'-pyrrolidinomethyl benzophenone

Cat. No. B1293279
CAS RN: 898776-29-9
M. Wt: 344.2 g/mol
InChI Key: CBQYQXBIDBDXMK-UHFFFAOYSA-N
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Description

4-Bromo-4'-pyrrolidinomethyl benzophenone (4-BMPB) is an organic compound belonging to the family of benzophenones. It is a colorless, crystalline solid with a melting point of 132-134 °C. 4-BMPB is a versatile organic compound with a variety of applications in organic synthesis, photochemistry, and material science. It is also used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Bromination in Chlorination Treatment

In the study of chlorination treatment of benzophenone-4 in the presence of bromide ions, it was found that benzophenone-4 undergoes electrophilic substitution, generating mono- or di-halogenated products, which are then oxidized to esters and hydrolyzed to phenol derivatives. The products formed are pH-dependent, while the elimination of benzophenone-4 is chlorine dose-dependent (Xiao et al., 2014).

Synthesis and Fluorescence Properties

The synthesis of 1-Bromo-4-( 2,2-diphenylvinyl) benzene from benzophenone was achieved through a series of reactions. The study highlights the steric configuration of the product and its photoluminescence properties in both solution and solid state, exhibiting a notable increase in fluorescence intensity in the solid state, demonstrating its application in materials science (Liang Zuo-qi, 2015).

Photoinduced Direct 4-Pyridination

A study demonstrated direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone under photo-irradiating conditions. This method highlights the chemoselective manner of the reaction and its potential in constructing biologically active molecules with 4-pyridine substructures (Hoshikawa & Inoue, 2013).

Synthesis of Schiff Base Cu(II) Complex

A symmetrical binuclear 5-bromo-2-hydroxyphenyl benzophenone-methoxy benzoyl hydrazone pyridine copper(Ⅱ) complex was synthesized. This study provides insights into its crystal structure and magnetic properties, contributing to materials science and coordination chemistry (Zheng Chang-zheng, 2011).

Photoinitiators and Cross-Linking Agents

Benzophenone has been used to prepare photoinitiators and photo-cleavable protein cross-linking agents, illustrating its applications in polymerization and biochemistry (M. Sibi, 2000).

properties

IUPAC Name

(4-bromophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-17-9-7-16(8-10-17)18(21)15-5-3-14(4-6-15)13-20-11-1-2-12-20/h3-10H,1-2,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYQXBIDBDXMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642743
Record name (4-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898776-29-9
Record name Methanone, (4-bromophenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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